molecular formula C19H21ClN2O B13436960 11-Hydroxy Dihydro Desloratadine

11-Hydroxy Dihydro Desloratadine

Cat. No.: B13436960
M. Wt: 328.8 g/mol
InChI Key: PNIZZWNERIIQQO-UHFFFAOYSA-N
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Description

11-Hydroxy Dihydro Desloratadine is a derivative of desloratadine, which is a long-acting tricyclic antihistamine. Desloratadine is commonly used to treat allergic reactions by blocking histamine receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy Dihydro Desloratadine typically involves the hydroxylation of desloratadine. One common method includes the use of a Grignard reaction, where desloratadine is reacted with a suitable Grignard reagent to introduce the hydroxyl group . The reaction is usually carried out in a solvent like toluene at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then isolated and purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxy Dihydro Desloratadine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction will produce desloratadine .

Comparison with Similar Compounds

Uniqueness: 11-Hydroxy Dihydro Desloratadine is unique due to the presence of the hydroxyl group, which imparts different chemical and pharmacological properties compared to its parent compound, desloratadine. This modification can influence its solubility, reactivity, and interaction with biological targets .

Properties

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

13-chloro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ol

InChI

InChI=1S/C19H21ClN2O/c20-16-5-6-17-14(12-16)4-3-13-2-1-9-22-18(13)19(17,23)15-7-10-21-11-8-15/h1-2,5-6,9,12,15,21,23H,3-4,7-8,10-11H2

InChI Key

PNIZZWNERIIQQO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)O

Origin of Product

United States

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